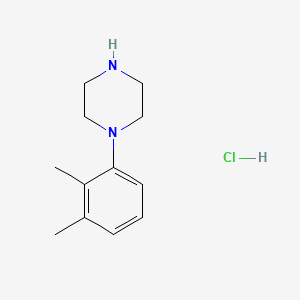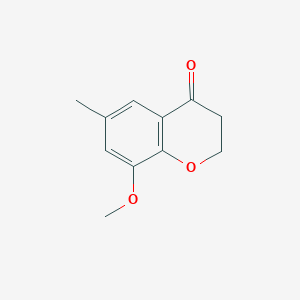
8-methoxy-6-methyl-3,4-dihydro-2H-1-benzopyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“8-methoxy-6-methyl-3,4-dihydro-2H-1-benzopyran-4-one” is a member of the class of flavans with a 3,4-dihydro-2-aryl-2H-1-benzopyran-4-one skeleton and its substituted derivatives .
Synthesis Analysis
The synthesis of these heterocycles has been considered for many organic and pharmaceutical chemists . The synthesis methods are carried out in classical and non-classical conditions, particularly under green conditions such as using green solvent, catalyst, and other procedures .Scientific Research Applications
Benzopyran Derivatives from Endophytic Fungi
Researchers discovered benzopyran derivatives, including variants of 8-methoxy-6-methyl-3,4-dihydro-2H-1-benzopyran-4-one, in a mangrove endophytic fungus, Penicillium citrinum. These compounds have shown moderate inhibitory effects on LPS-induced NO production in cells, indicating potential biological activity without cytotoxicity (Yang et al., 2020).
Synthesis of Benzopyran Derivatives
Efficient methods for synthesizing benzopyran derivatives, such as 8-methoxy-3,4-dihydro-2H-1-benzopyran-3-ol, have been reported. These methods involve treatments and reactions that yield desired compounds, highlighting the synthetic accessibility of such molecules (Shindikar & Viswanathan, 2011).
Novel Benzopyran Molecules
Innovative synthesis techniques have led to the creation of novel benzopyran molecules, which resemble structures like rotenone. Such molecules have potential applications in various fields, including medicinal chemistry (Peet & Sunder, 1981).
Coumarin Derivatives Synthesis
Starting from natural coumarin, scientists synthesized various derivatives, including 8-methyl-6-methoxyl-2H-furo[2, 3-h][1]benzopyran-2-one. These syntheses expand the chemical diversity and potential applications of benzopyran derivatives (Nagaiah et al., 2002).
Biological Screening of Novel Derivatives
A series of novel coumarin derivatives, including 7–methoxy-4-methyl-8-[5-(substituted aryl)isoxazol-3-yl]–2H–benzopyran-2-ones, were synthesized and screened for antimicrobial and anti-inflammatory activities, demonstrating the therapeutic potential of such compounds (Gummudavelly et al., 2009).
Antibacterial Activities
Benzopyran derivatives isolated from mangrove-derived fungus showed potent antibacterial activities against various strains. This highlights the potential of such compounds in developing new antibacterial agents (Zheng et al., 2016).
Potassium Channel Openers
Benzopyran derivatives have been synthesized for potential use as potassium channel openers, with selective effects on coronary blood flow. This suggests their utility in cardiovascular therapeutics (Cho et al., 1996).
Anticoccidial and Antimicrobial Activity
Certain benzopyran derivatives exhibited significant anticoccidial and antimicrobial activities, providing insights into their potential use in treating infections and diseases in poultry (Georgiadis, 1976).
Oxidized Products and Biological Activity
The oxidized products of related compounds like 8-methoxypsoralen have been studied for their biological activity, such as inhibiting chemotactic activity in cells, offering insights into the therapeutic potential of oxidized benzopyrans (Murakami et al., 1991).
Properties
IUPAC Name |
8-methoxy-6-methyl-2,3-dihydrochromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-7-5-8-9(12)3-4-14-11(8)10(6-7)13-2/h5-6H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYUOURGVKXGUKG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)OC)OCCC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2,4-dimethylphenyl)-2-[[3-(3,5-dimethylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2368768.png)


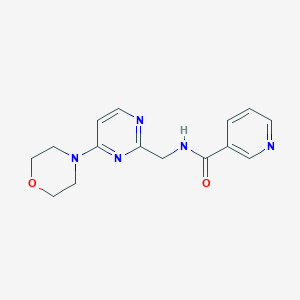
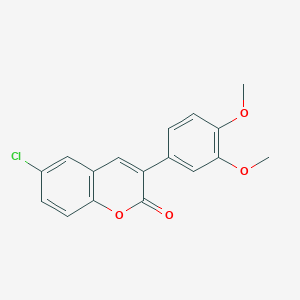

![6-methyl-N-(m-tolyl)thieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B2368780.png)
![1-butyl-2-[(E)-[(2-hydroxy-3-methoxyphenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile](/img/structure/B2368781.png)

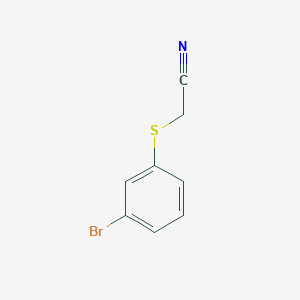
![tert-Butyl 2'-(methylthio)-6'-oxo-5'-(((trifluoromethyl)sulfonyl)oxy)-6'H-spiro[cyclohexane-1,9'-pyrazino[1',2':1,5]pyrrolo[2,3-d]pyrimidine]-7'(8'H)-carboxylate](/img/structure/B2368784.png)
![4-{[2-(4-Methoxyphenyl)acetamido]methyl}benzoic acid](/img/structure/B2368786.png)
![4-methoxy-3-methyl-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2368787.png)
